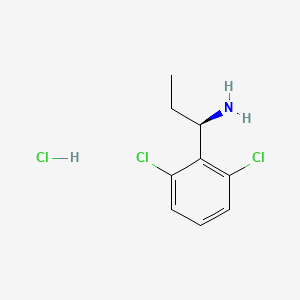

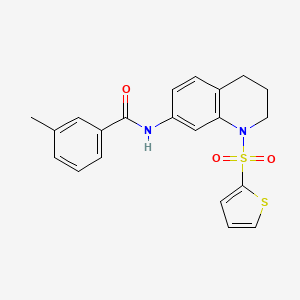

![molecular formula C15H11N3O3S B2632408 2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one CAS No. 899946-37-3](/img/structure/B2632408.png)

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical properties that make it an ideal candidate for use in various experiments and studies. In

Scientific Research Applications

Antitubercular Activity

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one: derivatives have shown promise in combating tuberculosis. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, were investigated for their in vitro antitubercular activity . Further research in this area could lead to novel antitubercular drugs.

Solubility Enhancement Studies

Understanding the solubility behavior of compounds is crucial for drug formulation. Researchers have explored the solubility measurement and modeling of 2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one (also known as ROY) in various solvents. The Y form of ROY was prepared via solution-mediated transition from its ON form, obtained by anti-solvent crystallization in DMSO. Characterization techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TG), IR absorption spectra, and powder X-ray diffraction (PXRD) were employed to verify the successful preparation of the pure Y form .

Betti Reaction Products

The solvent-free Betti reaction of 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester yielded (S,S)-2-(((hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester. This product was characterized and could find applications in medicinal chemistry or as a building block for further synthesis .

Mechanism of Action

Target of action

Nitrophenyl compounds, thiophenes, and pyridazines have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA . .

Mode of action

The mode of action of these compounds can vary widely depending on their specific structure and the biological target they interact with . Without specific information, it’s difficult to say how “2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one” interacts with its targets.

Biochemical pathways

Nitrophenyl compounds, thiophenes, and pyridazines can affect a variety of biochemical pathways, depending on their specific targets

Result of action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects . Without specific information, it’s difficult to say what the effects of “2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one” would be.

properties

IUPAC Name |

2-[(3-nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-15-7-6-13(14-5-2-8-22-14)16-17(15)10-11-3-1-4-12(9-11)18(20)21/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXDWAKMPHNAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

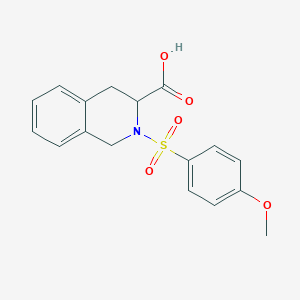

![3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2632325.png)

![5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2632326.png)

![1'-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2632327.png)

![2-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2632328.png)

![(3As,5S,6aS)-N-cyclopropyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2632336.png)

![2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B2632338.png)

![N-cyano-3-ethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B2632343.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632344.png)